molecular formula C8H4Cl2F2O2 B3014521 2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid CAS No. 1248094-19-0

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B3014521
CAS No.: 1248094-19-0
M. Wt: 241.01
InChI Key: AROJLPLOIFNGFG-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two chlorine atoms and two fluorine atoms attached to a phenyl ring and an acetic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid typically involves the reaction of 2,3-dichlorophenylacetic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less oxidized species, such as alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylacetic acid: Similar in structure but lacks fluorine atoms.

    2,4-Dichlorophenoxyacetic acid: Contains a different substitution pattern on the phenyl ring.

    2,3-Dichlorophenylpiperazine: A related compound with a piperazine ring instead of an acetic acid moiety.

Uniqueness

2-(2,3-Dichlorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties. These properties include increased stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-3-1-2-4(6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROJLPLOIFNGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248094-19-0
Record name 2-(2,3-dichlorophenyl)-2,2-difluoroacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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